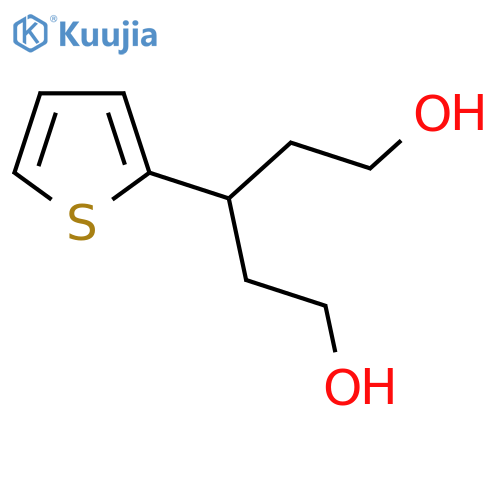

Cas no 1447967-09-0 (3-(2-Thienyl)pentane-1,5-diol)

3-(2-Thienyl)pentane-1,5-diol 化学的及び物理的性質

名前と識別子

-

- 3-(2-thienyl)pentane-1,5-diol

- 3-thiophen-2-ylpentane-1,5-diol

- 3-(2-Thienyl)pentane-1,5-diol

-

- MDL: MFCD24387851

- インチ: 1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2

- InChIKey: MEBLONMRUIQSJR-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(CCO)CCO

計算された属性

- せいみつぶんしりょう: 186.071

- どういたいしつりょう: 186.071

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 68.7

3-(2-Thienyl)pentane-1,5-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T212046-500mg |

3-(2-thienyl)pentane-1,5-diol |

1447967-09-0 | 500mg |

$ 455.00 | 2022-06-03 | ||

| TRC | T212046-100mg |

3-(2-thienyl)pentane-1,5-diol |

1447967-09-0 | 100mg |

$ 115.00 | 2022-06-03 | ||

| Enamine | EN300-235618-0.05g |

3-(thiophen-2-yl)pentane-1,5-diol |

1447967-09-0 | 95% | 0.05g |

$612.0 | 2024-06-19 | |

| Enamine | EN300-235618-5.0g |

3-(thiophen-2-yl)pentane-1,5-diol |

1447967-09-0 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Enamine | EN300-235618-5g |

3-(thiophen-2-yl)pentane-1,5-diol |

1447967-09-0 | 5g |

$2110.0 | 2023-09-15 | ||

| TRC | T212046-1g |

3-(2-thienyl)pentane-1,5-diol |

1447967-09-0 | 1g |

$ 680.00 | 2022-06-03 | ||

| Life Chemicals | F2189-0960-1g |

3-(2-thienyl)pentane-1,5-diol |

1447967-09-0 | 95%+ | 1g |

$484.0 | 2023-09-06 | |

| Enamine | EN300-235618-0.5g |

3-(thiophen-2-yl)pentane-1,5-diol |

1447967-09-0 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-235618-0.1g |

3-(thiophen-2-yl)pentane-1,5-diol |

1447967-09-0 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| Life Chemicals | F2189-0960-0.25g |

3-(2-thienyl)pentane-1,5-diol |

1447967-09-0 | 95%+ | 0.25g |

$436.0 | 2023-09-06 |

3-(2-Thienyl)pentane-1,5-diol 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

3-(2-Thienyl)pentane-1,5-diolに関する追加情報

3-(2-Thienyl)pentane-1,5-diol: A Comprehensive Overview

The compound 3-(2-Thienyl)pentane-1,5-diol (CAS No. 1447967-09-0) is an intriguing organic molecule with a unique structure and diverse applications. This compound belongs to the class of diols, featuring two hydroxyl groups (-OH) at the 1st and 5th positions of a pentane chain. The presence of a thienyl group at the 3rd position introduces aromaticity and enhances its chemical reactivity. Recent studies have highlighted its potential in various fields, including materials science, pharmaceuticals, and catalysis.

The thienyl group in 3-(2-Thienyl)pentane-1,5-diol plays a crucial role in determining its electronic properties. The sulfur atom in the thiophene ring contributes to its stability and ability to participate in π-π interactions. This makes the compound an attractive candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its application in thin-film transistors (TFTs), where it exhibits promising charge transport properties.

One of the most recent advancements involving 3-(2-Thienyl)pentane-1,5-diol is its use as a precursor for synthesizing advanced polymers. By incorporating this compound into polymer backbones, scientists have achieved enhanced mechanical strength and thermal stability. For instance, a study published in *Macromolecules* demonstrated that polymers derived from 3-(2-Thienyl)pentane-1,5-diol exhibit superior resistance to high temperatures and oxidative degradation.

In the pharmaceutical industry, 3-(2-Thienyl)pentane-1,5-diol has shown potential as a bioactive molecule. Its diol structure allows for hydrogen bonding interactions, which are critical for drug-receptor binding. Recent research has focused on its ability to inhibit certain enzymes associated with neurodegenerative diseases. A team of chemists at the University of California reported that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), making it a promising lead for Alzheimer's disease therapeutics.

The synthesis of 3-(2-Thienyl)pentane-1,5-diol involves a multi-step process that combines nucleophilic substitution and oxidation reactions. The key intermediate is formed via the reaction of 3-thiophenepentanediol with appropriate electrophiles under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production.

From an environmental perspective, 3-(2-Thienyl)pentane-1,5-diol has been evaluated for its biodegradability and toxicity. Studies conducted by the European Chemicals Agency (ECHA) indicate that it is not persistent in aquatic environments and does not pose significant risks to aquatic life at recommended usage levels. These findings are crucial for ensuring sustainable practices in its industrial applications.

In conclusion, 3-(2-Thienyl)pentane-1,5-diol (CAS No. 1447967-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern science and technology.

1447967-09-0 (3-(2-Thienyl)pentane-1,5-diol) 関連製品

- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)

- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)

- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)

- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)